molecular formula C13H14N2O5 B14573365 2-(Ethoxymethylidene)-N-(4-nitrophenyl)-3-oxobutanamide CAS No. 61643-57-0

2-(Ethoxymethylidene)-N-(4-nitrophenyl)-3-oxobutanamide

Cat. No.: B14573365
CAS No.: 61643-57-0
M. Wt: 278.26 g/mol
InChI Key: AEAYGBAMSPSORR-UHFFFAOYSA-N
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Description

2-(Ethoxymethylidene)-N-(4-nitrophenyl)-3-oxobutanamide is an organic compound with a complex structure that includes an ethoxymethylidene group, a nitrophenyl group, and an oxobutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-N-(4-nitrophenyl)-3-oxobutanamide typically involves the reaction of ethyl acetoacetate with 4-nitroaniline in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-N-(4-nitrophenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The ethoxymethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethoxymethylidene)-N-(4-nitrophenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-N-(4-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethylidene)-N-(4-nitrophenyl)-3-oxobutanamide
  • 2-(Ethoxymethylidene)-N-(3-nitrophenyl)-3-oxobutanamide
  • 2-(Ethoxymethylidene)-N-(4-aminophenyl)-3-oxobutanamide

Uniqueness

2-(Ethoxymethylidene)-N-(4-nitrophenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61643-57-0

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

2-(ethoxymethylidene)-N-(4-nitrophenyl)-3-oxobutanamide

InChI

InChI=1S/C13H14N2O5/c1-3-20-8-12(9(2)16)13(17)14-10-4-6-11(7-5-10)15(18)19/h4-8H,3H2,1-2H3,(H,14,17)

InChI Key

AEAYGBAMSPSORR-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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